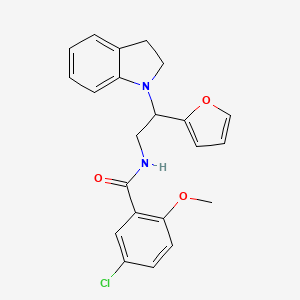

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3/c1-27-20-9-8-16(23)13-17(20)22(26)24-14-19(21-7-4-12-28-21)25-11-10-15-5-2-3-6-18(15)25/h2-9,12-13,19H,10-11,14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJUUSQDNPTUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzamide Core: The starting material, 5-chloro-2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

The biological activity of 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide has been investigated in several studies, revealing its potential in various therapeutic areas:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines. For instance, derivatives containing furan and indoline rings have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction via caspase activation .

Anti-inflammatory Effects

Compounds structurally related to 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide have demonstrated the ability to modulate inflammatory pathways. These effects suggest potential applications in treating inflammatory diseases .

Neuroprotective Properties

Preliminary studies have indicated that derivatives of this compound may protect neuronal cells from oxidative stress-induced damage. This property positions it as a candidate for further exploration in neurodegenerative disease therapies .

Synthetic Routes

The synthesis of 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions:

- Formation of the Furan Ring : Starting from suitable precursors, the furan ring is synthesized through cyclization reactions.

- Indoline Synthesis : The indoline moiety can be prepared via reduction of indole derivatives.

- Amide Bond Formation : The final step involves coupling the furan and indoline intermediates with a methoxybenzamide derivative using coupling reagents like EDCI or DCC in the presence of a base .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study 1: Antitumor Activity

A study on indoline derivatives demonstrated that compounds with furan substituents exhibited significant cytotoxicity against various cancer cell lines, supporting their potential as anticancer agents .

Case Study 2: Neuroprotective Effects

Research focusing on similar compounds revealed neuroprotective properties in models of oxidative stress, suggesting therapeutic applications in conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations :

- The target compound distinguishes itself through its furan-indolin-ethyl group, which is absent in other derivatives. This may enhance lipophilicity or target selectivity compared to simpler phenethyl analogues (e.g., ).

- Glibenclamide incorporates a sulfonylurea group critical for pancreatic β-cell KATP channel inhibition, a mechanism absent in the target compound .

- BAY-460 features a cyanophenyl and methylamino-oxobutanamide chain, optimized for isoform-selective ATAD2 inhibition, highlighting the role of polar substituents in epigenetic target engagement .

Pharmacological Activity Comparison

- Glibenclamide : Widely used for type 2 diabetes due to its sulfonylurea-driven insulin secretion. Its 4-(cyclohexylcarbamoylsulfamoyl)phenethyl group is essential for binding to sulfonylurea receptors (SUR1) .

- BAY-460: Demonstrates anticancer activity by selectively inhibiting ATAD2 bromodomain, leveraging its cyanophenyl and methylamino-oxobutanamide groups for binding .

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Exhibits antimicrobial effects by disrupting pyruvate:ferredoxin oxidoreductase (PFOR) via thiazole-amide hydrogen bonding .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Predicted using ChemSpider or analogous tools.

†Estimated via fragment-based methods.

Key Insights :

- Glibenclamide ’s high LogP (5.1) aligns with its membrane permeability and prolonged half-life, whereas the target compound’s moderate LogP (~3.5) suggests balanced bioavailability.

Biological Activity

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, an indole moiety, and a methoxybenzamide group. Its molecular formula is with a molecular weight of 366.85 g/mol. The structure can be represented as follows:

Synthesis

The synthesis typically involves several steps:

- Formation of the Furan Ring : Starting from suitable precursors through cyclization reactions.

- Indole Synthesis : Using Fischer indole synthesis or other established methods.

- Coupling Reactions : Coupling the furan and indole units using an ethyl linker.

- Amidation : Finalizing the structure by forming the benzamide group with 2-methoxybenzoic acid.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide exhibit significant anticancer properties. For example, related indole derivatives have shown potent inhibitory effects against human non-small cell lung cancer (A549) cells. The IC50 values of these compounds were reported as follows:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| 6k | 3.14 ± 0.29 | Induces apoptosis via caspase activation |

| 5-FU | 4.98 ± 0.41 | Standard chemotherapy agent |

These results suggest that modifications in the structure can enhance anticancer activity, potentially making compounds like 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide promising candidates for further development .

Antimicrobial Activity

The compound's structural components may also contribute to antimicrobial properties. Studies on similar compounds indicate that they can act as effective antimicrobial agents by disrupting bacterial cell walls or inhibiting essential enzymes . This suggests a dual potential for both anticancer and antimicrobial applications.

Case Studies

- Study on Indole Derivatives : A series of indole-based compounds were synthesized and tested against various cancer cell lines, demonstrating that structural modifications significantly impact biological activity, particularly in inducing apoptosis in cancer cells .

- Antimicrobial Testing : Similar benzamide derivatives were evaluated for their antimicrobial efficacy, showing promising results against Gram-positive and Gram-negative bacteria, indicating that the furan and indole components enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.